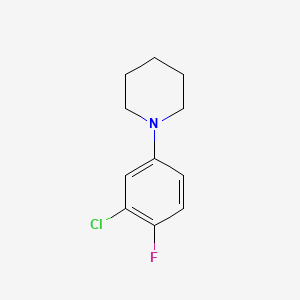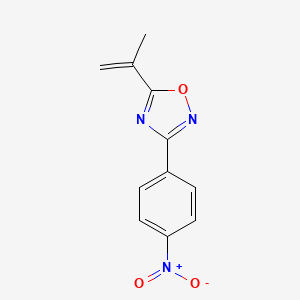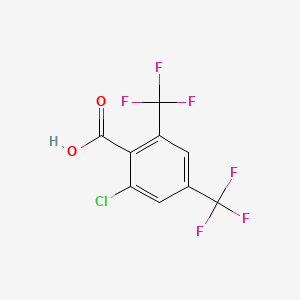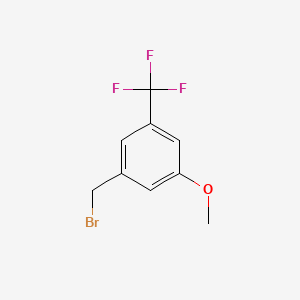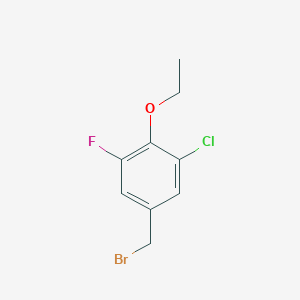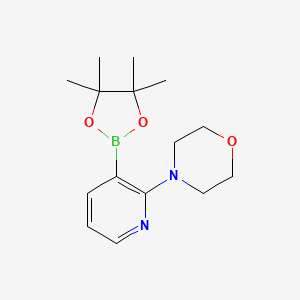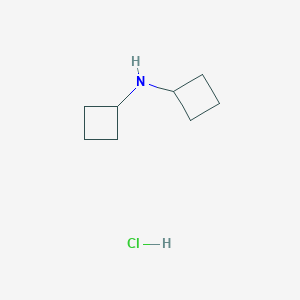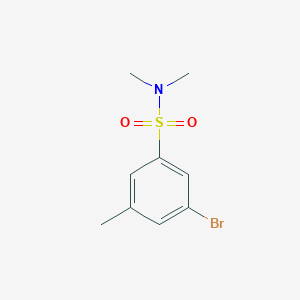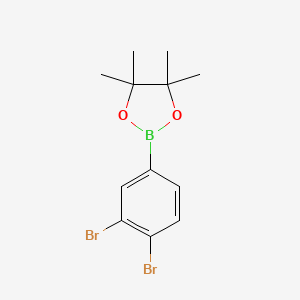
2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
Synthesis Analysis
While there is no direct information available on the synthesis of “2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, there are related compounds that have been synthesized. For instance, 2-(3,4-dibromophenyl)acetic acid has been synthesized . Additionally, a process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid has been described, which involves bromination of 2-methyl-2-phenylpropanoic acid with bromine in an aqueous medium .科学的研究の応用
Synthesis and Chemical Properties
- The synthesis of various derivatives of tetramethyl-1,3,2-dioxaborolane, including those with mercapto- and piperazino modifications, has been explored. These compounds have been evaluated for their inhibitory activity against serine proteases, such as thrombin, showcasing their potential in biochemical applications (Spencer et al., 2002).
- Research into the synthesis of stilbene derivatives using tetramethyl-dioxaborolane has been conducted. This includes the development of boron-containing stilbene derivatives for potential use in new materials for LCD technology and as therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Biological and Medical Research
- Investigations into the synthesis of novel lipogenic inhibitors using tetramethyl-dioxaborolane derivatives have shown potential for developing new lipid-lowering drugs. Preliminary in vivo data suggests minimal toxicity in mice, highlighting its potential in pharmacological research (Das et al., 2011).
Material Science and Engineering
- The electrochemical properties of sulfur-containing organoboron compounds, including tetramethyl-dioxaborolane, have been studied. This research is significant for understanding the β-effect of organoborate, which can influence the development of electrochemical applications (Tanigawa et al., 2016).
- The synthesis of polymers, such as poly(3-hexylthiophene), using catalyst-transfer Suzuki-Miyaura coupling polymerization of tetramethyl-dioxaborolane derivatives, demonstrates the compound's utility in the field of polymer science (Yokozawa et al., 2011).
Synthesis of Novel Compounds
- Research into the synthesis of various boronic esters, including benzyloxycyanophenylboronic and other derivatives, involves the use of tetramethyl-dioxaborolane. These synthesized compounds have potential applications in various fields of chemistry (El Bialy et al., 2011).
- Development of new building blocks for the synthesis of silicon-based drugs and odorants using tetramethyl-dioxaborolane has been explored, exemplified by the alternative synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).
Advanced Synthesis Techniques
- Continuous flow synthesis of tetramethyl-dioxaborolane derivatives, demonstrating the scalability and efficiency of producing key reagents for chemical synthesis, indicates the compound's significance in industrial chemistry (Fandrick et al., 2012).
特性
IUPAC Name |
2-(3,4-dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBr2O2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTLSECRLPPTTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBr2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675039 | |
| Record name | 2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1075719-78-6 | |
| Record name | 2-(3,4-Dibromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



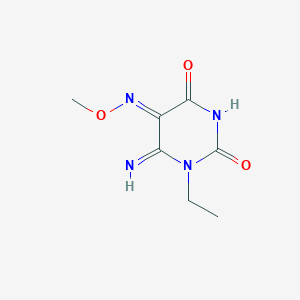
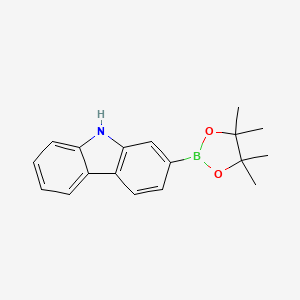
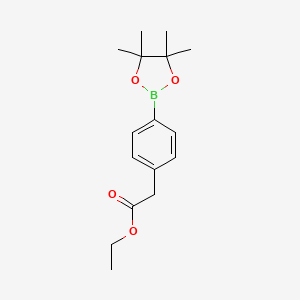
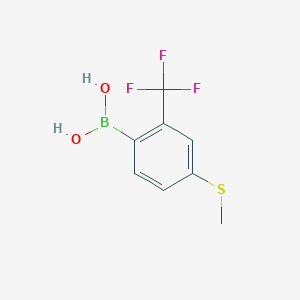
![Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1421222.png)
